Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Overview
Description
Roxithromycin is a semisynthetic derivative of erythromycin, classified as a macrolide antibiotic. It is used as a reference standard for system suitability in laboratory tests as prescribed by the European Pharmacopoeia. The compound is known for its broad-spectrum antibacterial activity and is primarily used to treat respiratory tract, urinary tract, and soft tissue infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Roxithromycin is synthesized from erythromycin through a series of chemical reactions. The key step involves the oximation of erythromycin to form erythromycin 9-(-O-[2-methoxyethoxy]methyloxime). This reaction typically requires specific reagents and conditions, such as the use of methoxyethoxyamine and appropriate solvents under controlled temperatures .
Industrial Production Methods: Industrial production of roxithromycin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Chemical Reactions Analysis
Types of Reactions: Roxithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of roxithromycin can lead to the formation of oxo-derivatives, while reduction can yield hydroxy-derivatives .
Scientific Research Applications
Roxithromycin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of macrolide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant strains.
Medicine: Investigated for its therapeutic potential in treating various bacterial infections and its role in modulating immune responses.
Industry: Employed in the pharmaceutical industry for quality control and assurance of antibiotic formulations.
Mechanism of Action
Roxithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacterial cells. The compound also impairs NADPH oxidase activation and alters the translocation of its cytosolic components to the neutrophil membrane, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Erythromycin: The parent compound from which roxithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with enhanced acid stability and broader spectrum of activity compared to erythromycin.
Uniqueness of Roxithromycin: Roxithromycin is unique due to its improved pharmacokinetic profile, including better absorption and longer half-life compared to erythromycin. This allows for less frequent dosing and potentially fewer side effects. Additionally, its anti-inflammatory properties make it a valuable therapeutic agent in treating infections with an inflammatory component .
Properties
IUPAC Name |
(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBMPWDPOLZGW-FEMONOMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(C(C(/C(=N/OCOCCOC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76N2O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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